5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Overview
Description
5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol is an organic compound belonging to the class of pyrrolopyrimidines. It is characterized by a fused ring structure consisting of a pyrrole ring and a pyrimidine ring, with a chlorine atom at the 5-position and a hydroxyl group at the 4-position.
Mechanism of Action
Target of Action
The primary target of 5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol is the RAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These kinases play a crucial role in various cellular processes, including cell division, proliferation, and survival.
Mode of Action
this compound interacts with its targets by inhibiting their activity. It has been found to potently inhibit RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . This inhibition leads to changes in the cellular processes controlled by these kinases.
Result of Action
The inhibition of the target kinases by this compound can lead to a variety of cellular effects. For instance, it has been shown to protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
Biochemical Analysis
Biochemical Properties
5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with serine/threonine-protein kinases, which are crucial for regulating cell signaling pathways. The compound can act as an inhibitor or activator of these kinases, depending on the specific context of the reaction .
Additionally, this compound has been shown to interact with glycogen synthase kinase-3 beta, a protein involved in various cellular processes, including metabolism and cell proliferation . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of key signaling pathways such as the Wnt/β-catenin pathway, which is essential for cell growth and differentiation .
Moreover, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. This can lead to changes in the expression levels of genes involved in cell cycle regulation, apoptosis, and other critical cellular functions . The compound’s impact on cellular metabolism includes alterations in the levels of various metabolites and changes in metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, particularly enzymes and receptors. This binding can result in the inhibition or activation of the target enzyme, leading to downstream effects on cellular processes .
For example, the compound’s interaction with serine/threonine-protein kinases involves binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt cell signaling pathways and affect various cellular functions . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy .
Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to this compound can result in sustained changes in cellular function. These changes include alterations in cell proliferation, apoptosis, and metabolic activity . The compound’s degradation products may also have biological activity, contributing to the observed effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as promoting cell proliferation and enhancing metabolic activity . At higher doses, it can exhibit toxic or adverse effects, including cell death and disruption of normal cellular functions .
Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response. Beyond this threshold, increasing the dosage can lead to diminishing returns or even harmful effects . Toxicity studies in animal models have highlighted the importance of optimizing the dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For instance, the compound can influence the activity of enzymes involved in nucleotide synthesis and degradation, affecting the overall metabolic flux .
Additionally, this compound can alter the levels of various metabolites, leading to changes in cellular energy balance and metabolic homeostasis . The compound’s impact on metabolic pathways is complex and can vary depending on the specific cellular context and conditions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation.
Studies have shown that this compound can accumulate in specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects . The distribution of the compound within tissues can also vary, with higher concentrations observed in certain organs or tissues depending on the mode of administration and dosage.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression.
Additionally, this compound can be targeted to the mitochondria, where it can affect cellular energy production and metabolism . The subcellular localization of the compound can also be influenced by its interactions with other biomolecules, such as binding proteins or transporters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves multiple steps. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then reacted with formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. Subsequent cyclization of this intermediate forms 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is finally chlorinated to produce this compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. For example, using hydrochloric acid in water as the solvent can significantly improve the yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom at the 5-position can be substituted by nucleophiles.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, such as Suzuki coupling.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Suzuki Coupling: This reaction often uses palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or electrophile used. For example, substitution with an amine can yield aminated derivatives, while Suzuki coupling can introduce various aryl groups .
Scientific Research Applications
5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy.
Pharmaceutical Research: The compound is used to synthesize multi-targeted kinase inhibitors and apoptosis inducers.
Industrial Applications: It can be used as an intermediate in the synthesis of pesticides and other agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyl group at the 4-position and chlorine atom at the 5-position make it particularly suitable for developing kinase inhibitors with high potency and selectivity .
Properties
IUPAC Name |
5-chloro-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-3-1-8-5-4(3)6(11)10-2-9-5/h1-2H,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMBIXYBRSNBOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CNC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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